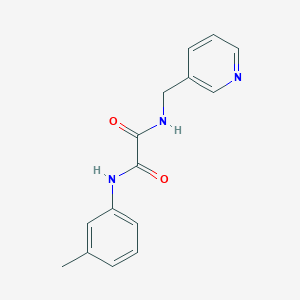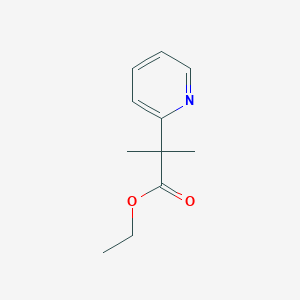
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C11H15NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is 1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a liquid at room temperature . It has a molecular weight of 193.25 . .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a valuable building block in organic synthesis. Its pyridine moiety is a crucial pharmacophore in many drug molecules, and the ester group allows for further functionalization. This compound can be used to synthesize a wide range of heterocyclic compounds, which are often found in pharmaceuticals with various therapeutic activities .
Catalysis
The pyridinyl group in Ethyl 2-methyl-2-(pyridin-2-yl)propanoate can act as a ligand in catalysis. It can coordinate to metals, forming complexes that are used as catalysts in various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic molecules .
Material Science
In material science, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of materials, which is beneficial for creating specialized materials for specific applications .
Biological Studies
This compound has potential applications in biological studies due to its structural similarity to several bioactive molecules. It can be used as a precursor for synthesizing compounds that interact with biological targets, aiding in the study of disease mechanisms and the development of new drugs .
Analytical Chemistry
In analytical chemistry, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate can be used as a standard or reagent in chromatographic methods and spectroscopic analysis. Its distinct chemical structure allows it to serve as a reference compound for identifying and quantifying other substances .
Agricultural Chemistry
The pyridine ring is a common motif in agrochemicals. Ethyl 2-methyl-2-(pyridin-2-yl)propanoate could be used to synthesize new compounds with potential applications as pesticides or herbicides, contributing to the development of more effective and safer agricultural products .
Environmental Science
In environmental science, derivatives of Ethyl 2-methyl-2-(pyridin-2-yl)propanoate could be explored for their ability to bind to pollutants or to act as sensors for environmental monitoring. This application is based on the reactivity of the pyridine moiety with various environmental contaminants .
Anti-Cancer Research
There is research indicating that derivatives of Ethyl 2-methyl-2-(pyridin-2-yl)propanoate show promise in anti-cancer studies. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncology treatments .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-methyl-2-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYGYKRBVTVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
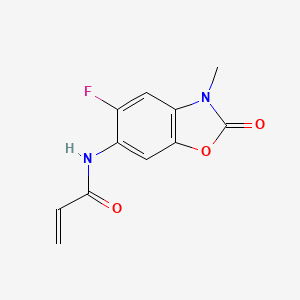
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

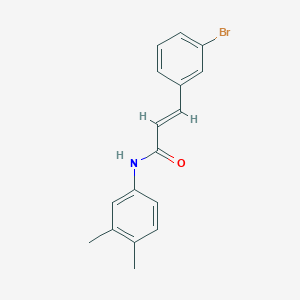
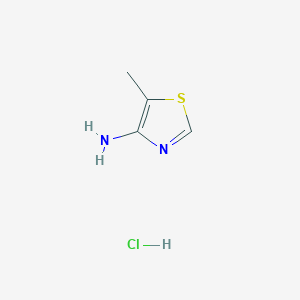
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)
![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)
